1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H20N4. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced using methyl iodide.
Coupling with Pyrrole: The final step involves coupling the pyrazole derivative with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory and anticancer properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
- 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Uniqueness
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H21ClN4 |
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Molecular Weight |
268.78 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H20N4.ClH/c1-10(2)17-9-13(11(3)15-17)14-8-12-6-5-7-16(12)4;/h5-7,9-10,14H,8H2,1-4H3;1H |
InChI Key |
QYZXAKPVQMVJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C(C)C.Cl |
Origin of Product |
United States |
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